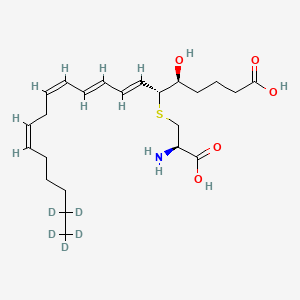

Leukotriene E4-d5

Descripción

Propiedades

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-19,19,20,20,20-pentadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZRAYGBFWZKMX-XPGOKVCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Leukotriene E4-d5 in Lipidomics Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Leukotriene E4-d5 (LTE4-d5) in modern lipidomics research. As the most stable of the cysteinyl leukotrienes, Leukotriene E4 (LTE4) is a critical biomarker for monitoring the 5-lipoxygenase pathway, which is implicated in a host of inflammatory diseases. The use of a deuterated internal standard, LTE4-d5, is paramount for achieving accurate and precise quantification of endogenous LTE4 in complex biological matrices through mass spectrometry. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation, serving as a core resource for scientists aiming to enhance the robustness of their quantitative analytical methods.

The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry

In quantitative lipidomics, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard is crucial to correct for analytical variability. Deuterated internal standards, such as LTE4-d5, are considered the gold standard for this purpose. In these standards, one or more hydrogen atoms are replaced by deuterium. This isotopic labeling renders them nearly chemically identical to their endogenous counterparts, yet distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. This near-identical chemical behavior ensures that the deuterated standard effectively tracks the analyte of interest through the entire analytical workflow, from sample preparation and extraction to chromatographic separation and ionization, thereby compensating for variations in sample loss, injection volume, and instrument response.

Biosynthesis and Signaling of Cysteinyl Leukotrienes

Cysteinyl leukotrienes (cys-LTs) are potent inflammatory lipid mediators synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. The biosynthesis cascade begins with the conversion of arachidonic acid to the unstable intermediate, Leukotriene A4 (LTA4). LTA4 is then conjugated with glutathione to form Leukotriene C4 (LTC4), which is subsequently metabolized to Leukotriene D4 (LTD4) and finally to the stable end-product, Leukotriene E4 (LTE4).[1] Due to its stability, LTE4 accumulates in biological fluids and is an excellent biomarker for the in vivo production of all cys-LTs.[1]

Cys-LTs exert their biological effects by binding to specific G protein-coupled receptors (GPCRs), primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and receptor 2 (CysLT2R).[2] These receptors are coupled to different G protein alpha subunits, predominantly from the Gαq/11 and Gαi/o families, which initiate distinct downstream signaling cascades.[2][3] Activation of Gαq/11 leads to the activation of Phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These signaling events ultimately lead to the activation of transcription factors such as NF-κB and AP-1, which regulate the expression of genes involved in inflammation and immune responses.

References

An In-depth Technical Guide to the Metabolic Pathway of Leukotriene E4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolic pathway of Leukotriene E4 (LTE4), a key inflammatory mediator. The content covers the biosynthesis, cellular transport, and catabolism of LTE4, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.

Introduction to Leukotriene E4

Leukotriene E4 (LTE4) is the final and most stable of the cysteinyl leukotrienes (CysLTs), a family of potent lipid mediators involved in inflammatory and allergic responses.[1] Unlike its precursors, Leukotriene C4 (LTC4) and Leukotriene D4 (LTD4), which have short half-lives, LTE4 is relatively stable and accumulates in biological fluids such as plasma and urine.[1] This stability makes urinary LTE4 a valuable biomarker for monitoring the in vivo production of CysLTs in clinical research, particularly in respiratory diseases like asthma.[1][2] While initially considered less potent than LTC4 and LTD4, emerging research indicates that LTE4 has distinct biological activities and may signal through its own specific receptors, making its metabolic pathway a crucial area of study for understanding and targeting inflammatory diseases.

Biosynthesis of Leukotriene E4

The formation of LTE4 is the culmination of a series of enzymatic conversions that begin with the synthesis of LTC4. This process is initiated by the activation of phospholipase A2, which releases arachidonic acid from the nuclear membrane. The enzyme 5-lipoxygenase (5-LO), in conjunction with 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid to the unstable epoxide intermediate, Leukotriene A4 (LTA4).[3]

The synthesis of LTE4 from LTA4 proceeds through the following key steps:

-

Formation of LTC4: LTC4 synthase, an integral membrane protein located at the nuclear envelope, catalyzes the conjugation of LTA4 with reduced glutathione (GSH) to form LTC4. This is the first committed step in the biosynthesis of CysLTs.

-

Conversion to LTD4: Following its export from the cell, LTC4 is rapidly metabolized by the enzyme gamma-glutamyl transpeptidase (GGT) . GGT removes the γ-glutamyl residue from the glutathione moiety of LTC4, yielding LTD4. This enzyme is a membrane-bound protein found in various tissues, including the kidneys.

-

Formation of LTE4: The final step in the biosynthesis of LTE4 is the conversion of LTD4 by a membrane-bound dipeptidase . This enzyme cleaves the glycine residue from LTD4, resulting in the formation of LTE4. This dipeptidase activity is also present in numerous tissues, including the kidneys and lungs.

The sequential action of these enzymes in the extracellular space leads to the generation of the stable and biologically active LTE4.

Cellular Transport of Leukotrienes

The transport of CysLTs across cellular membranes is a critical aspect of their biological activity and metabolism. The initial product of the pathway, LTC4, is actively transported out of its cell of origin to exert its effects and undergo further metabolism.

The primary transporter responsible for the efflux of LTC4 is the Multidrug Resistance Protein 1 (MRP1) , also known as ABCC1. MRP1 is an ATP-binding cassette (ABC) transporter with a high affinity for LTC4. The transport of LTC4 by MRP1 is an ATP-dependent process. Although less is known about the specific transport of LTD4 and LTE4, it is understood that the initial export of LTC4 is the rate-limiting step for the extracellular availability of all CysLTs.

Catabolism of Leukotriene E4

Once formed, LTE4 undergoes further metabolic inactivation and degradation, primarily in the liver and kidneys, to facilitate its excretion. The main catabolic pathways are ω-oxidation followed by β-oxidation, and N-acetylation.

ω-Oxidation and β-Oxidation

The major route for the inactivation of LTE4 begins with oxidation at the methyl end (ω-end) of the fatty acid backbone. This process is initiated by cytochrome P450 enzymes , specifically members of the CYP4F subfamily .

The sequential steps are as follows:

-

ω-Hydroxylation: A CYP4F enzyme hydroxylates the terminal methyl group (C-20) of LTE4 to form 20-hydroxy-LTE4.

-

Oxidation to a Carboxylic Acid: The newly formed hydroxyl group is then oxidized to a carboxyl group, yielding 20-carboxy-LTE4.

-

β-Oxidation: From the ω-end, the fatty acid chain of 20-carboxy-LTE4 is shortened through successive rounds of β-oxidation. This process occurs in peroxisomes and leads to the formation of various chain-shortened metabolites, such as 18-carboxy-dinor-LTE4 and 16-carboxy-tetranor-LTE4.

N-Acetylation

In addition to ω-oxidation, LTE4 can be metabolized through N-acetylation. This reaction involves the addition of an acetyl group from acetyl-coenzyme A to the amino group of the cysteine residue of LTE4, forming N-acetyl-LTE4 . This reaction is catalyzed by a membrane-bound N-acetyltransferase found in the liver and kidneys. N-acetyl-LTE4 can also be a substrate for ω-oxidation and subsequent β-oxidation.

Data Presentation

Quantitative Data on Enzyme and Transporter Kinetics

| Enzyme/Transporter | Substrate | Km | Vmax | Source Organism/System |

| LTC4 Synthase | LTA4 | 3.6 µM | 1.3 µmol/mg/min | Recombinant Human |

| LTC4 Synthase | GSH | 1.6 mM | 2.7 µmol/mg/min | Recombinant Human |

| Dipeptidase | LTD4 | 43 ± 6 µM | 11,200 ± 400 nmol/min/mg | Sheep Lung |

| MRP1/ABCC1 | LTC4 | 157 nM | 344 pmol/min/mg protein | MRP1-transfected HeLa cells |

| CYP4F2 | LTB4 | 44.8 µM | - | Recombinant Human |

| CYP4F5 | LTB4 | 9.7 µM | - | Recombinant Rat |

| CYP4F6 | LTB4 | 26 µM | - | Recombinant Rat |

Note: Kinetic data for some enzymes with LTE4 as a direct substrate is limited. Data for related substrates (LTD4, LTB4) are provided as an approximation of enzyme efficiency.

Urinary Concentrations of Leukotriene E4

| Population | Urinary LTE4 Concentration (pg/mg creatinine) | Condition |

| Healthy Adults | ≤104 | Normal |

| Asthmatic Adults | 324.44 ± 600.14 | Stable, on ICS/LABA + LTRA |

| Children with Acute Asthma | 210 (101 to 454) | Acute Exacerbation |

| Children in Remission | 179 (110 to 293) | One month after exacerbation |

| Healthy Children | 98 (81 to 118) | Normal |

| Patients with Eosinophilic Pneumonia | 719 (median) | Clinical Exacerbation |

Note: Values are presented as mean ± SD, geometric mean (95% CI), or median as reported in the cited literature. Concentrations can vary significantly based on the analytical method used and the specific patient population.

Experimental Protocols

Measurement of MRP1-Mediated Leukotriene C4 Transport

This protocol is adapted from a high-throughput assay for measuring MRP1-mediated uptake into membrane vesicles.

Objective: To quantify the ATP-dependent transport of radiolabeled LTC4 into membrane vesicles expressing MRP1.

Materials:

-

MRP1-expressing membrane vesicles (e.g., from MRP1-transfected HeLa cells)

-

[3H]Leukotriene C4 (50 nM)

-

ATP and AMP (as a negative control)

-

Transport buffer (e.g., 10 mM Tris-HCl, 250 mM sucrose, 10 mM MgCl2, pH 7.4)

-

Inhibitors (e.g., MK-571)

-

96-well microtiter plates

-

Unifilter GF/B plates

-

Filtermate 196 harvester

-

Top Count NXT scintillation counter

Procedure:

-

Prepare membrane vesicles from MRP1-transfected cells.

-

In a 96-well plate, pre-warm the membrane vesicles (typically 5-10 µg of protein) in transport buffer.

-

Initiate the transport reaction by adding a mixture of [3H]LTC4 and either ATP or AMP to the wells. The final concentration of ATP is typically 4 mM.

-

Incubate the reaction at 37°C for a defined period (e.g., up to 120 seconds for kinetic studies).

-

Terminate the transport by rapid filtration through a Unifilter GF/B plate using a Filtermate 196 harvester.

-

Wash the filters with ice-cold transport buffer to remove unbound radiolabel.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a Top Count NXT scintillation counter.

-

Calculate the ATP-dependent transport by subtracting the radioactivity in the AMP-containing wells from the ATP-containing wells.

-

For inhibition studies, pre-incubate the vesicles with the inhibitor before adding the substrate and ATP.

Analysis of Leukotriene E4 in Urine by LC-MS/MS

This protocol provides a general workflow for the quantification of LTE4 in urine using liquid chromatography-tandem mass spectrometry.

Objective: To accurately and sensitively quantify the concentration of LTE4 in human urine samples.

Materials:

-

Urine samples

-

Internal standard (e.g., LTE4-d3)

-

Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents

-

HPLC system coupled to a triple quadrupole mass spectrometer

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., water with 0.1% acetic acid and acetonitrile/methanol with 0.1% acetic acid)

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Centrifuge the urine to pellet any particulate matter.

-

Transfer a known volume of the supernatant (e.g., 800 µL) to a clean tube.

-

Add a known amount of the internal standard (e.g., 200 µL of 200 pg/mL LTE4-d3).

-

-

Extraction (Optional but Recommended):

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with water and then a low percentage of organic solvent to remove interferences.

-

Elute the leukotrienes with methanol.

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

-

Liquid-Liquid Extraction:

-

Acidify the sample and extract with an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic layer and reconstitute the residue.

-

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Separate the analytes using a reversed-phase gradient elution.

-

Detect LTE4 and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. The mass transitions for LTE4 are typically m/z 440.2 → 335.2 and for LTE4-d3 are m/z 443.2 → 338.2.

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of LTE4.

-

Calculate the concentration of LTE4 in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Normalize the LTE4 concentration to the urinary creatinine concentration.

-

Mandatory Visualizations

Caption: Overview of the Leukotriene E4 metabolic pathway.

Caption: Workflow for LTE4 analysis in urine by LC-MS/MS.

References

- 1. moscow.sci-hub.se [moscow.sci-hub.se]

- 2. Cytochrome P450-dependent metabolism of omega-6 and omega-3 long-chain polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A high-throughput assay for measurement of multidrug resistance protein-mediated transport of leukotriene C4 into membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

Leukotriene E4-d5: A Technical Guide to its Application as a Stable Isotope Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Leukotriene E4-d5 (LTE4-d5) and its critical role as a stable isotope-labeled internal standard in the quantitative analysis of Leukotriene E4 (LTE4). This document details the biochemical significance of LTE4, the principles of using a stable isotope-labeled internal standard, and detailed methodologies for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Leukotriene E4 and the Need for Accurate Quantification

Leukotriene E4 (LTE4) is the final and most stable metabolite of the cysteinyl leukotrienes (CysLTs), a group of potent inflammatory lipid mediators.[1] CysLTs are synthesized from arachidonic acid via the 5-lipoxygenase pathway and are central to the pathophysiology of numerous inflammatory conditions, most notably asthma and other respiratory diseases.[2][3][4] Unlike its precursors, LTC4 and LTD4, which have short half-lives, LTE4 is stable and accumulates in biological fluids such as plasma and urine.[5] This stability makes urinary LTE4 an important biomarker for monitoring CysLT production and mast cell activation. Given its clinical relevance, the precise and accurate quantification of LTE4 is paramount for both clinical research and the development of targeted therapeutics.

The use of a stable isotope-labeled internal standard, such as LTE4-d5, is the gold standard for quantitative analysis by mass spectrometry. This approach, known as isotope dilution mass spectrometry, corrects for variability during sample preparation, chromatographic separation, and ionization, thus ensuring the highest degree of accuracy and precision.

Properties of Leukotriene E4 and this compound

The physical and chemical properties of LTE4 and its deuterated analog, LTE4-d5, are crucial for the development of robust analytical methods.

| Property | Leukotriene E4 (LTE4) | This compound (LTE4-d5) | Reference |

| Formal Name | 5S-hydroxy-6R-(S-cysteinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid | 6R-[[(2R)-2-amino-2-carboxyethyl]thio]-5S-hydroxy-7E,9E,11Z,14Z-eicosatetraenoic-19,19,20,20,20-d5 acid | |

| Molecular Formula | C₂₃H₃₇NO₅S | C₂₃H₃₂D₅NO₅S | |

| Formula Weight | 439.6 g/mol | 444.6 g/mol | |

| Purity | ≥97% | ≥99% deuterated forms (d1-d5) | |

| UV/Vis Maximum | 281 nm | 281 nm | |

| Storage | -80°C | -80°C | |

| Stability | Stable for at least one year when stored properly | Stable for at least one year when stored properly |

Leukotriene Biosynthesis and Signaling Pathways

Understanding the biochemical context of LTE4 is essential for interpreting quantitative data. The following diagram illustrates the biosynthesis of cysteinyl leukotrienes.

Caption: Biosynthesis pathway of leukotrienes from membrane phospholipids.

Once produced, LTE4 exerts its biological effects through a complex signaling network. While it is a weak agonist for the classical cysteinyl leukotriene receptors, CysLT1R and CysLT2R, it can also signal through other receptors, leading to downstream inflammatory responses.

Caption: Simplified signaling pathways of Leukotriene E4.

Experimental Protocol: Quantification of Urinary LTE4 using LTE4-d5 and LC-MS/MS

This section provides a detailed protocol for the analysis of LTE4 in human urine, adapted from various published methods.

Materials and Reagents

-

Leukotriene E4 (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Acetic Acid (LC-MS grade)

-

Ammonium Hydroxide

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Urine samples

Sample Preparation and Solid Phase Extraction (SPE)

The following diagram outlines the workflow for sample preparation.

Caption: Workflow for the preparation of urine samples for LTE4 analysis.

Detailed Steps:

-

Sample Collection and Storage: Collect urine samples and store them at -80°C until analysis.

-

Thawing and Centrifugation: Thaw urine samples on ice. Centrifuge at approximately 2000 x g for 10 minutes to pellet any precipitate.

-

Internal Standard Spiking: To a defined volume of urine supernatant (e.g., 800 µL), add a known amount of LTE4-d5 internal standard solution (e.g., 200 µL of 1 ng/mL solution).

-

Acidification: Acidify the sample to a pH of approximately 3-4 with a dilute acid (e.g., acetic acid).

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the acidified urine sample onto the cartridge.

-

Wash the cartridge with water to remove salts and other polar impurities.

-

Elute the analytes with methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% acetic acid

-

Mobile Phase B: Methanol with 0.1% acetic acid

-

Gradient: A suitable gradient to separate LTE4 from potential interferences.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-20 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode. Positive mode has been reported to provide adequate signal at lower concentrations.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

The following table provides example MRM transitions. These should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Leukotriene E4 (LTE4) | 440.2 | 301.2 | Positive | |

| Leukotriene E4-d3 (LTE4-d3) * | 443.2 | 304.2 | Positive | |

| This compound (LTE4-d5) | 445.2 (calculated) | 306.2 (calculated) | Positive |

Note: The transitions for LTE4-d5 are calculated based on the d3-labeled standard and should be experimentally confirmed.

Calibration and Quantification

-

Prepare a series of calibration standards by spiking known concentrations of LTE4 into a surrogate matrix (e.g., charcoal-stripped urine or water).

-

Add a constant amount of LTE4-d5 internal standard to each calibrator.

-

Construct a calibration curve by plotting the peak area ratio (LTE4/LTE4-d5) against the concentration of LTE4.

-

Determine the concentration of LTE4 in unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data and Method Performance

The use of LTE4-d5 as an internal standard allows for the development of highly sensitive and precise analytical methods.

| Parameter | Typical Value | Reference |

| Linearity Range | 5 - 500 pg/mL | |

| 31 - 3020 pg/mL | ||

| 50 pg/mL - 10 ng/mL | ||

| Lower Limit of Quantification (LLOQ) | ~9 pg | |

| 50 pg/mL | ||

| Intra- and Inter-day Precision (%CV) | < 15% | |

| Accuracy (% Recovery) | 90-110% |

Physiological Concentrations of Urinary LTE4:

| Population | Concentration Range (pg/mg creatinine) | Reference |

| Healthy Adults | 1-100 | |

| <104 (95th percentile) | ||

| Asthmatic Patients | 80 - 1,000 |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of urinary LTE4. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods allows researchers and clinicians to reliably measure this important biomarker of inflammation. The methodologies outlined in this guide provide a robust framework for the implementation of such assays, which are critical for advancing our understanding of diseases like asthma and for the development of novel therapeutic interventions. The high sensitivity and specificity afforded by this approach ensure that the data generated is of the highest quality, enabling confident decision-making in both research and clinical settings.

References

- 1. Enhanced excretion of urinary leukotriene E4 in coronary artery disease and after coronary artery bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid chromatography-mass spectrometry measurement of leukotrienes in asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving the highest levels of accuracy and precision is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in ensuring the reliability and reproducibility of analytical data. From foundational principles to practical applications in drug development and clinical research, this document delves into the core concepts, experimental protocols, and best practices for leveraging these powerful tools.

The Core Principle: Why Deuterated Standards are Essential

In liquid chromatography-mass spectrometry (LC-MS), variability can be introduced at multiple stages of the analytical process, including sample extraction, injection volume, and ionization efficiency.[1] A deuterated internal standard (DIS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[1] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical workflow.[1]

The fundamental advantage of using a DIS is its ability to compensate for variations that can compromise quantitative accuracy.[1] By adding a known amount of the DIS to each sample at the beginning of the workflow, the ratio of the analyte's signal to the DIS's signal is used for quantification. This ratio remains stable even if there are losses during sample preparation or fluctuations in instrument response, as both the analyte and the DIS are affected proportionally.

Quantitative Advantages of Deuterated Standards

The use of deuterated internal standards significantly improves the quality of quantitative data in mass spectrometry. The following tables summarize key performance metrics that highlight these advantages.

Table 1: Comparative Analysis of Assay Performance With and Without a Deuterated Internal Standard

| Performance Metric | Without Deuterated Standard | With Deuterated Standard | Reference |

| Accuracy (% Recovery) | |||

| Pesticide in Cannabis Matrix | Can differ by >60% | Within 25% | [2] |

| Kahalalide F in Plasma | Deviates significantly from 100% | Close to 100% | |

| Precision (% Relative Standard Deviation, RSD) | |||

| Pesticide in Cannabis Matrix | >50% | <20% | |

| Kahalalide F in Plasma | 8.6% | 7.6% (significant improvement, p=0.02) | |

| 5-HIAA in Urine (Inter-assay) | Not specified | 2.5 - 12.5% |

Table 2: Intra- and Inter-Assay Precision for Immunosuppressant Analysis in Whole Blood using Deuterated Internal Standards

| Analyte | Concentration Range | Intra-assay CV (%) | Inter-assay CV (%) | Reference |

| Cyclosporine A | 8.1 - 979 µg/L | 1.17 - 2.60% | Not specified | |

| Cyclosporine A | 2 - 1250 ng/ml | 0.9 - 14.7% | 2.5 - 12.5% | |

| Tacrolimus | 2.0 - 30.8 µg/L | 0.44 - 1.06% | Not specified | |

| Tacrolimus | 0.5 - 42.2 ng/ml | 0.9 - 14.7% | 2.5 - 12.5% | |

| Sirolimus | 2.1 - 33.2 µg/L | 0.92 - 1.72% | Not specified | |

| Sirolimus | 0.6 - 49.2 ng/ml | 0.9 - 14.7% | 2.5 - 12.5% | |

| Everolimus | 2.1 - 31.4 µg/L | 0.82 - 4.34% | Not specified | |

| Everolimus | 0.5 - 40.8 ng/ml | 0.9 - 14.7% | 2.5 - 12.5% | |

| Mycophenolic Acid | 0.01 - 7.5 µg/ml | 0.9 - 14.7% | 2.5 - 12.5% |

Experimental Protocols

Protein Precipitation for Immunosuppressant Analysis in Whole Blood

This protocol is a rapid and straightforward method for removing the majority of proteins from a whole blood sample, a common procedure in therapeutic drug monitoring.

Materials:

-

Whole blood samples collected in EDTA tubes.

-

Deuterated internal standard mix (e.g., d4-Cyclosporine A, 13C, d2-Tacrolimus, 13C, d3-Sirolimus, d4-Everolimus).

-

Precipitation reagent: Zinc sulfate solution (0.1 M) in methanol.

-

LC-MS/MS system with a suitable column (e.g., C18 or phenyl-hexyl).

Procedure:

-

To 50 µL of whole blood sample, calibrator, or quality control, add the deuterated internal standard mix.

-

Add 250 µL of the zinc sulfate precipitation reagent.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge for 5 minutes at high speed.

-

Transfer the supernatant to a clean vial for analysis.

-

Inject the supernatant onto the LC-MS/MS system.

-

Employ a suitable gradient elution profile to achieve chromatographic separation of the analytes.

-

Detect the analytes and their corresponding deuterated internal standards using multiple reaction monitoring (MRM).

-

Calculate the peak area ratio of each analyte to its deuterated internal standard.

-

Determine the concentration of the analyte from a calibration curve constructed using the same methodology.

Solid-Phase Extraction (SPE) for Cleaner Sample Extracts

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects, which is particularly useful for complex matrices like urine.

Materials:

-

Urine sample.

-

Deuterated internal standard stock solution.

-

SPE cartridges (e.g., C18).

-

Methanol (for conditioning).

-

Water (for equilibration).

-

Elution solvent (e.g., methanol or acetonitrile).

-

Vacuum manifold.

-

LC-MS/MS system.

Procedure:

-

Add a known amount of the deuterated internal standard stock solution to the urine sample and vortex to mix.

-

Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.

-

Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.

-

Sample Loading: Load the pre-treated urine sample onto the cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interfering substances.

-

Elution: Elute the analyte and deuterated internal standard with a strong organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

Inject the reconstituted sample into the LC-MS/MS system for analysis.

Visualizing Workflows with Deuterated Standards

The following diagrams, created using Graphviz, illustrate key workflows where deuterated standards are integral.

Caption: A generalized workflow for quantitative bioanalysis using a deuterated internal standard.

Caption: The role of deuterated standards in the validation phase of biomarker discovery.

Caption: Workflow for the analysis of immunosuppressants in whole blood using deuterated standards.

Conclusion

References

An In-depth Technical Guide on the Function of Leukotriene E4 in Mast Cell Activation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene E4 (LTE4) is the most stable and persistent of the cysteinyl leukotrienes (cys-LTs), a class of potent inflammatory lipid mediators.[1] While historically considered a less potent agonist at classical cys-LT receptors compared to its precursors, LTC4 and LTD4, recent research has unveiled a unique and significant role for LTE4 in the activation and modulation of mast cell functions.[1][2] This guide provides a comprehensive technical overview of the molecular pathways and cellular responses initiated by LTE4 in mast cells, offering valuable insights for researchers and professionals in the fields of immunology, allergy, and drug development.

Core Signaling Pathways of LTE4 in Mast Cells

LTE4 exerts its effects on mast cells primarily through the cysteinyl leukotriene receptor 1 (CysLT1R), although evidence suggests a potential functional interaction with other receptors, such as the purinergic receptor P2Y12, possibly in a receptor complex.[1][3] The signaling cascades initiated by LTE4 are complex and lead to a variety of cellular responses, including the production of other inflammatory mediators, cell proliferation, and chemokine release.

CysLT1R-Mediated Signaling

Activation of CysLT1R by LTE4 is thought to couple to heterotrimeric G-proteins, predominantly of the Gq class. This initiates a downstream signaling cascade that includes the activation of the MAP kinase pathway and the transcription factor CREB.

Involvement of PPARγ

A distinctive feature of LTE4 signaling in mast cells is the involvement of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor. LTE4-mediated induction of cyclooxygenase-2 (COX-2) and subsequent prostaglandin D2 (PGD2) generation are sensitive to PPARγ antagonism. The precise mechanism by which a cell-surface receptor ligand activates a nuclear receptor is still under investigation but may involve downstream signaling intermediates.

Functional Outcomes of LTE4 Activation in Mast Cells

The activation of the aforementioned signaling pathways by LTE4 culminates in a range of pro-inflammatory responses in mast cells.

Mediator Release

LTE4 is a potent stimulus for the de novo synthesis and release of other inflammatory mediators, most notably PGD2. This occurs through the upregulation of COX-2. While LTE4 is a weak inducer of immediate degranulation (release of pre-formed mediators like histamine), its ability to induce the production of other lipid mediators contributes significantly to the amplification of the inflammatory response.

Chemokine Production

LTE4 stimulation leads to the generation and secretion of chemokines, such as CCL3 (MIP-1α) and CCL4 (MIP-1β). This response is crucial for the recruitment of other immune cells, including eosinophils and T cells, to the site of inflammation.

Mast Cell Proliferation

In contrast to other cys-LTs, LTE4 has been shown to be a more potent inducer of mast cell proliferation. This effect is significant in chronic inflammatory conditions where an increase in mast cell numbers is observed.

Quantitative Data on LTE4-Induced Mast Cell Responses

| Response | Mast Cell Type | LTE4 Concentration | Result | Reference |

| PGD2 Generation | LAD2 human mast cell line | 100 nM | Significant increase in PGD2 production. | |

| Chemokine (MIP-1β) Generation | LAD2 human mast cell line | 100 nM | Significant increase in MIP-1β production. | |

| ERK Phosphorylation | LAD2 human mast cell line | 100 nM | Robust phosphorylation of ERK. | |

| Cell Proliferation | Human cord blood-derived mast cells | Not specified | More potent than LTC4 and LTD4. | |

| IL-13 Production (in Th2 cells) | Human Th2 cells | EC50: 26.2 nM | Induces IL-13 production. |

Detailed Experimental Protocols

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase as a measure of mast cell degranulation.

Methodology:

-

Seed human mast cells (e.g., LAD2 cell line) in a 96-well plate.

-

Wash cells and resuspend in a suitable buffer (e.g., Tyrode's buffer).

-

Add LTE4 at various concentrations to the wells. Include a positive control (e.g., ionomycin) and a negative control (buffer alone).

-

Incubate the plate at 37°C for 30 minutes.

-

Centrifuge the plate to pellet the cells.

-

Carefully transfer a portion of the supernatant to a new 96-well plate.

-

To determine the total β-hexosaminidase content, lyse the remaining cells in the original plate with a detergent like Triton X-100.

-

Add the substrate solution, p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), to both the supernatant and the cell lysate plates.

-

Incubate at 37°C for 60-90 minutes.

-

Stop the reaction by adding a high pH buffer (e.g., 0.1 M carbonate buffer).

-

Read the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of β-hexosaminidase release as (Absorbance of supernatant / Absorbance of total lysate) x 100.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon cell stimulation, a key event in mast cell activation.

Methodology:

-

Harvest mast cells and wash them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), by incubating them with the dye in the dark at room temperature or 37°C.

-

Wash the cells to remove extracellular dye.

-

Resuspend the cells in the appropriate buffer and place them in a fluorometer cuvette or a black-walled microplate.

-

Record the baseline fluorescence at dual excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm).

-

Add LTE4 to the cell suspension and continue recording the fluorescence changes over time.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

ERK Phosphorylation (Western Blot) Assay

This assay detects the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream signaling molecule in the LTE4 pathway.

Methodology:

-

Culture mast cells to the desired density and serum-starve them overnight to reduce basal ERK phosphorylation.

-

Stimulate the cells with LTE4 for various time points (e.g., 0, 5, 15, 30 minutes).

-

Immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each cell lysate.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

Prostaglandin D2 (PGD2) Release (ELISA) Assay

This assay quantifies the amount of PGD2 released into the cell culture supernatant following stimulation.

Methodology:

-

Culture and stimulate mast cells with LTE4 as described for the degranulation assay.

-

After the desired incubation time, centrifuge the plate to pellet the cells.

-

Collect the supernatant.

-

Perform a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for PGD2 according to the manufacturer's instructions of a commercially available kit.

-

Briefly, the supernatant is added to a microplate pre-coated with a PGD2 antibody.

-

A fixed amount of HRP-conjugated PGD2 is then added, which competes with the PGD2 in the supernatant for binding to the antibody.

-

After washing, a substrate solution is added, and the color development is inversely proportional to the amount of PGD2 in the sample.

-

Read the absorbance at the appropriate wavelength and calculate the PGD2 concentration based on a standard curve.

Conclusion

Leukotriene E4 is a critical mediator in mast cell activation, driving pro-inflammatory responses through a distinct signaling pathway that involves both classical G-protein coupled receptor signaling and the novel engagement of the nuclear receptor PPARγ. Its ability to induce the production of other inflammatory mediators, promote chemokine release, and stimulate mast cell proliferation underscores its importance in the pathophysiology of allergic and inflammatory diseases. The detailed methodologies and pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the role of LTE4 in mast cell biology and to explore novel therapeutic strategies targeting this pathway.

References

- 1. Leukotriene E4 activates peroxisome proliferator-activated receptor gamma and induces prostaglandin D2 generation by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene B4, an activation product of mast cells, is a chemoattractant for their progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Leukotriene E4-d5 in Advancing Asthma and Respiratory Inflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Leukotriene E4-d5 (LTE4-d5) in the study of asthma and respiratory inflammation. As the most stable of the cysteinyl leukotrienes (CysLTs), Leukotriene E4 (LTE4) is a critical biomarker for monitoring the activation of inflammatory pathways in these conditions. The deuterated internal standard, LTE4-d5, is indispensable for the accurate and precise quantification of endogenous LTE4 levels by mass spectrometry, enabling researchers to investigate disease mechanisms and the efficacy of novel therapeutics.

The Critical Role of Cysteinyl Leukotrienes in Asthma and Respiratory Inflammation

Cysteinyl leukotrienes—comprising LTC4, LTD4, and LTE4—are potent lipid mediators synthesized from arachidonic acid by inflammatory cells such as mast cells, eosinophils, and basophils.[1][2] They are key players in the pathophysiology of asthma and other respiratory inflammatory diseases, contributing to a range of symptoms including:

-

Bronchoconstriction: CysLTs are powerful constrictors of airway smooth muscle, leading to the narrowing of airways and difficulty breathing.[3]

-

Airway Inflammation: They promote the recruitment of eosinophils and other inflammatory cells into the airways, perpetuating the inflammatory cascade.[4][5]

-

Mucus Production: CysLTs stimulate mucus secretion, which can lead to airway obstruction.

-

Increased Vascular Permeability: This leads to edema in the airway walls, further narrowing the airways.

LTE4 is the final and most stable metabolite of the CysLT pathway, making its measurement in biological fluids, particularly urine, a reliable indicator of systemic CysLT production.

Quantitative Data: Urinary Leukotriene E4 Levels

Urinary LTE4 concentrations are a valuable non-invasive biomarker for assessing the level of cysteinyl leukotriene production. Levels are often elevated in individuals with asthma, particularly in those with aspirin-exacerbated respiratory disease (AERD). The use of LTE4-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high accuracy and precision in these measurements.

| Population | Urinary LTE4 Levels (pg/mg creatinine) | Reference(s) |

| Healthy Adults | 7 - 102 | |

| < 104 (95th percentile) | ||

| 48.0 ± 15.3 | ||

| Asymptomatic Asthmatics | Significantly elevated compared to normal controls | |

| Asthmatics (without aspirin sensitivity) | Geometric Mean: 43 | |

| Aspirin-Sensitive Asthmatics | Geometric Mean: 101 (Range: 29-550) | |

| 432.3 ± 88.1 (with nasal polyps) | ||

| Asthmatics (during early asthmatic response) | Baseline: 66.6 - 150.26; Post-challenge: 174.8 - 1816 |

Biochemical and Physical Properties of this compound

This compound is a deuterated analog of LTE4, designed for use as an internal standard in mass spectrometry-based quantification.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₃H₃₂D₅NO₅S | |

| Molecular Weight | 444.6 g/mol | |

| Purity | ≥98% | |

| Formulation | A solution in ethanol | |

| Storage | -20°C | |

| Stability | ≥ 1 year |

Experimental Protocols

The accurate quantification of urinary LTE4 is paramount for its use as a biomarker. The gold-standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing a deuterated internal standard like LTE4-d5.

Urine Sample Collection and Preparation

Proper sample handling is crucial to prevent the degradation of leukotrienes.

-

Collection: Collect a 24-hour or random urine sample. For 24-hour collections, the total volume should be recorded.

-

Patient Considerations: If possible, patients should discontinue 5-lipoxygenase inhibitors (e.g., zileuton) for 48 hours prior to collection, as these medications can decrease LTE4 concentrations.

-

Initial Processing: Centrifuge the urine sample to remove any particulate matter.

-

Storage: Store the urine supernatant at -80°C until analysis to ensure stability.

Solid-Phase Extraction (SPE) of Leukotriene E4

SPE is a critical step to purify and concentrate LTE4 from the complex urine matrix, removing interfering substances.

-

Internal Standard Spiking: Add a known amount of this compound solution to the urine sample. This internal standard will account for any loss of analyte during sample processing and analysis.

-

Acidification: Adjust the pH of the urine sample to approximately 3.5 with an acid (e.g., acetic acid).

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.

-

Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low-organic solvent wash (e.g., 15% methanol in water) to remove polar interferences.

-

Elution: Elute the LTE4 and LTE4-d5 from the cartridge with a high-organic solvent, typically methanol or acetonitrile.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted sample is injected into the LC-MS/MS system for separation and detection.

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is typically used for separation.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency.

-

Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both endogenous LTE4 and the LTE4-d5 internal standard.

-

LTE4 Transition: m/z 438.2 → 333.1

-

LTE4-d5 Transition: m/z 443.2 → 338.1

-

-

Quantification: The concentration of endogenous LTE4 is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of LTE4 and a fixed concentration of LTE4-d5.

-

Visualizations: Signaling Pathways and Experimental Workflows

Cysteinyl Leukotriene Biosynthesis and Signaling Pathway

Caption: Cysteinyl leukotriene synthesis and LTE4 signaling pathways in airway inflammation.

Experimental Workflow for Urinary LTE4 Quantification

Caption: Experimental workflow for the quantification of urinary LTE4 using LC-MS/MS.

References

- 1. worthe-it.co.za [worthe-it.co.za]

- 2. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urinary leukotriene E4 levels during early and late asthmatic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. qdcxjkg.com [qdcxjkg.com]

- 5. Leukotriene E4-induced pulmonary inflammation is mediated by the P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Cysteinyl Leukotriene Signaling with Leukotriene E4-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cysteinyl leukotriene (CysLT) signaling pathway, with a special focus on the role of Leukotriene E4 (LTE4) and the application of its deuterated analog, Leukotriene E4-d5 (LTE4-d5), in quantitative analysis. This document details the biosynthesis and signaling of CysLTs, presents key quantitative data for receptor interactions, and offers detailed experimental protocols for the quantification of LTE4 in biological matrices using advanced analytical techniques.

The Cysteinyl Leukotriene Signaling Pathway

Cysteinyl leukotrienes (CysLTs), comprising Leukotriene C4 (LTC4), Leukotriene D4 (LTD4), and Leukotriene E4 (LTE4), are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1][2] These molecules are pivotal in the pathophysiology of inflammatory and allergic diseases, particularly asthma and allergic rhinitis.[3][4]

Biosynthesis of Cysteinyl Leukotrienes

The synthesis of CysLTs is initiated in response to various inflammatory stimuli and is predominantly carried out by immune cells such as mast cells, eosinophils, basophils, and macrophages.[5] The biosynthetic cascade is a multi-step enzymatic process:

-

Arachidonic Acid Release: Upon cellular activation, phospholipase A2 enzymes release arachidonic acid from the nuclear membrane phospholipids.

-

Formation of LTA4: The 5-lipoxygenase (5-LO) enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HpETE) and subsequently into the unstable epoxide, Leukotriene A4 (LTA4).

-

Synthesis of LTC4: Leukotriene C4 synthase (LTC4S) conjugates LTA4 with reduced glutathione (GSH) to form LTC4.

-

Conversion to LTD4 and LTE4: After its export into the extracellular space, LTC4 is sequentially metabolized. The enzyme γ-glutamyl transferase (GGT) removes the glutamyl residue to form LTD4. Subsequently, a dipeptidase (DPEP) cleaves the glycine residue from LTD4 to produce LTE4.

LTE4 is the most stable of the CysLTs, making it a reliable biomarker for CysLT production, and it is the predominant CysLT found in biological fluids like urine.

Cysteinyl Leukotriene Receptors and Signaling

CysLTs exert their biological effects by activating specific G-protein coupled receptors (GPCRs). The classical CysLT receptors are CysLT1R and CysLT2R.

-

CysLT1 Receptor (CysLT1R): This receptor has a high affinity for LTD4, with a rank order of agonist potency of LTD4 > LTC4 > LTE4. CysLT1R is expressed on airway smooth muscle cells, interstitial lung macrophages, and eosinophils. Its activation leads to bronchoconstriction, increased vascular permeability, and inflammatory cell recruitment. Antagonists of CysLT1R, such as montelukast and zafirlukast, are widely used in the treatment of asthma.

-

CysLT2 Receptor (CysLT2R): This receptor binds LTC4 and LTD4 with roughly equal affinity (LTC4 = LTD4 > LTE4). CysLT2R is expressed in the heart, brain, adrenal glands, and on endothelial cells and mast cells. Its functions are less well-defined than those of CysLT1R, but it is also implicated in inflammatory responses.

Both CysLT1R and CysLT2R primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).

The Unique Role of Leukotriene E4

While LTE4 exhibits weak agonist activity at CysLT1R and CysLT2R, it is a potent mediator of inflammatory responses in vivo, suggesting the involvement of additional receptors. Research has identified other GPCRs that are activated by LTE4:

-

GPR99 (also known as OXGR1 or CysLT3R): GPR99 has been identified as a high-affinity receptor for LTE4. It is expressed on respiratory epithelial cells and is involved in mucus secretion and airway remodeling.

-

P2Y12 Receptor: This purinergic receptor, a target for anti-platelet drugs, has been shown to be required for LTE4-mediated pulmonary inflammation. LTE4 appears to act on P2Y12 in a complex with another receptor, leading to inflammatory cell activation.

Quantitative Data on CysLT Receptor Interactions

The following tables summarize key quantitative data regarding the interaction of CysLTs and their antagonists with CysLT receptors.

Table 1: Binding Affinities (Kd) of Cysteinyl Leukotrienes for their Receptors

| Ligand | Receptor | Cell Type/System | Kd (nM) | Reference |

| [3H]LTC4 | LTC4 Receptor | DDT1 Smooth Muscle Cells | 5 | |

| [3H]LTD4 | CysLT1R | THP-1 Cell Membranes | 0.47 | |

| [3H]LTD4 | CysLT1R | Rat Lung Membranes | 0.12 |

Table 2: Inhibitory Concentrations (IC50) of CysLT1R Antagonists

| Antagonist | Target | Assay | IC50 (nM) | Reference(s) |

| Montelukast | CysLT1R | LTD4-induced IP1 production | 0.5 - 2.3 | |

| Zafirlukast | CysLT1R | LTD4-induced IP1 production | 1.8 - 14.0 | |

| Pranlukast | CysLT1R | LTD4-induced IP1 production | 4.3 (µM) | |

| Zafirlukast | VRAC | Whole-cell patch clamp | ~17,000 (17 µM) |

Note: IC50 values can vary depending on the specific assay conditions and cell types used.

Experimental Protocols: Quantifying LTE4 with LTE4-d5

The stability of LTE4 makes it an excellent biomarker for monitoring 5-LO pathway activity. Accurate quantification of LTE4 in biological fluids such as urine and plasma is crucial for both clinical diagnostics and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, offering high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound (LTE4-d5), is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate quantification.

Workflow for Urinary LTE4 Quantification using LC-MS/MS with LTE4-d5

Detailed Protocol for Urinary LTE4 Analysis

This protocol is a representative method based on published literature and should be optimized for specific instrumentation and laboratory conditions.

3.2.1. Materials and Reagents

-

Leukotriene E4 (LTE4) analytical standard

-

This compound (LTE4-d5) internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ammonium hydroxide

-

Ultrapure water

-

Solid-phase extraction (SPE) C18 cartridges

-

Urine collection containers

-

Creatinine assay kit

3.2.2. Sample Collection and Preparation

-

Urine Collection: Collect a 24-hour or random urine sample. For 24-hour collections, record the total volume. If possible, patients should discontinue 5-lipoxygenase inhibitors (e.g., zileuton) 48 hours prior to collection.

-

Sample Storage: Centrifuge the urine to remove particulates and store the supernatant at -80°C until analysis.

-

Internal Standard Spiking: Thaw urine samples on ice. To a defined volume of urine (e.g., 1 mL), add a known amount of LTE4-d5 internal standard solution (e.g., to a final concentration of 200 pg/mL). Vortex briefly to mix.

-

pH Adjustment: Adjust the sample pH to approximately 3-4 with formic acid to ensure efficient retention on the C18 SPE cartridge.

3.2.3. Solid-Phase Extraction (SPE)

-

Conditioning: Condition the C18 SPE cartridge by washing with methanol (e.g., 2 mL) followed by ultrapure water (e.g., 2 mL). Do not allow the sorbent to dry.

-

Loading: Load the acidified and spiked urine sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min) to ensure optimal binding.

-

Washing: Wash the cartridge with an aqueous solution (e.g., 2 mL of water or a low percentage of methanol in water) to remove hydrophilic impurities.

-

Elution: Elute the retained analytes (LTE4 and LTE4-d5) with methanol or acetonitrile (e.g., 2 x 1 mL).

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

3.2.4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column suitable for lipid analysis.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (e.g., 90:10 v/v).

-

Gradient: A suitable gradient to separate LTE4 from other endogenous compounds. For example, start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate the column.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for LTE4 and LTE4-d5. These transitions should be optimized for the specific mass spectrometer being used.

-

LTE4: e.g., m/z 438.2 -> 333.2

-

LTE4-d5: e.g., m/z 443.2 -> 338.2

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.

-

3.2.5. Data Analysis and Quantification

-

Calibration Curve: Prepare a calibration curve by analyzing a series of known concentrations of LTE4 standard spiked with a constant amount of LTE4-d5. Plot the ratio of the peak area of LTE4 to the peak area of LTE4-d5 against the concentration of LTE4.

-

Quantification: Determine the concentration of LTE4 in the unknown samples by interpolating the peak area ratio from the calibration curve.

-

Normalization: Normalize the urinary LTE4 concentration to the urinary creatinine concentration to account for variations in urine dilution. Express the final result as pg/mg creatinine. A normal reference interval for urinary LTE4 is typically less than 104 pg/mg creatinine.

Conclusion

The investigation of cysteinyl leukotriene signaling is critical for understanding and developing therapies for a range of inflammatory diseases. Leukotriene E4, as the stable end-product of the CysLT pathway, serves as a valuable biomarker. The use of its deuterated analog, LTE4-d5, in conjunction with LC-MS/MS, provides a robust and accurate method for its quantification. This technical guide offers a foundational understanding of the CysLT pathway and a practical framework for researchers to employ these powerful analytical tools in their studies.

References

- 1. Leukotriene E4, 24-Hour Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 2. Specific receptors for leukotriene C4 on a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular and functional aspects of human cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Deuterated Leukotriene E4 in Advancing Aspirin-Exacerbated Respiratory Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of deuterated Leukotriene E4 (LTE4), specifically Leukotriene E4-d3, in the investigation of Aspirin-Exacerbated Respiratory Disease (AERD). AERD is a complex chronic inflammatory condition characterized by asthma, chronic rhinosinusitis with nasal polyposis, and respiratory reactions to cyclooxygenase-1 (COX-1) inhibitors like aspirin. A key pathological feature of AERD is the overproduction of cysteinyl leukotrienes (cysLTs), with LTE4 being the stable end-metabolite. Accurate quantification of LTE4 is crucial for understanding disease mechanisms, identifying biomarkers, and evaluating therapeutic interventions. The use of a stable isotope-labeled internal standard like LTE4-d3 is paramount for achieving the necessary accuracy and precision in these measurements.

Quantitative Analysis of Urinary Leukotriene E4 in AERD

Urinary LTE4 (uLTE4) is a well-established biomarker for monitoring the systemic production of cysLTs in AERD patients.[1] Studies have consistently shown that individuals with AERD have significantly higher baseline levels of uLTE4 compared to aspirin-tolerant asthmatics (ATA) and healthy controls (HC).[1][2][3] Furthermore, uLTE4 levels markedly increase during aspirin provocation challenges in AERD patients.[1] This section summarizes key quantitative findings from various studies.

| Study Cohort | Analyte | Measurement Method | Key Findings | Reference |

| AERD (n=247) vs. ATA (n=239) | Urinary LTE4 | ELISA | AERD patients had significantly higher uLTE4 concentrations. A cutoff of 800.0 pg/mg creatinine best discriminated between the two groups. | |

| N-ERD (NSAID-Exacerbated Respiratory Disease) (n=1354) vs. ATA (n=1420) vs. HC (n=602) | Urinary LTE4 | Meta-analysis of 35 studies | uLTE4 was significantly higher in N-ERD patients compared to ATA and HC. Following aspirin challenge, uLTE4 increased significantly in the N-ERD group. | |

| Systemic Mastocytosis (SM) (n=66) vs. Controls (n=343) | Urinary LTE4 | LC-MS/MS | Median uLTE4 was significantly higher in SM patients (97 pg/mg creatinine) compared to controls (50 pg/mg creatinine). The 95th percentile for the reference interval was <104 pg/mg creatinine. | |

| Healthy Volunteers (n=10) | Urinary LTE4 | LC-MS/MS | Detected LTE4 at a concentration of 63.1 +/- 18.7 pg/mg creatinine. | |

| Asthmatic Subjects | Urinary LTE4 | LC/MS/MS | The linear range of detection was 5 to 500 pg/mL in spiked urine samples. |

Experimental Protocols: Quantification of Urinary LTE4 using LC-MS/MS with a Deuterated Internal Standard

The gold standard for accurate and precise quantification of urinary LTE4 is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution, using a deuterated internal standard such as LTE4-d3. This approach corrects for sample loss during preparation and variations in instrument response.

Sample Preparation

-

Urine Collection and Storage : Collect urine samples in sterile containers. To prevent degradation of LTE4, samples should be immediately centrifuged at 3,000 x g for 10 minutes at 4°C to remove cellular debris. The supernatant should be stored at -80°C until analysis.

-

Internal Standard Spiking : Prior to extraction, thaw the urine samples. Add a known concentration of the deuterated internal standard, Leukotriene E4-d3 (LTE4-d3), to each urine sample. A typical final concentration of the internal standard is 200 pg/mL.

-

Solid-Phase Extraction (SPE) : To remove interfering substances from the urine matrix, a solid-phase extraction step is employed.

-

Condition an SPE cartridge (e.g., Empore membrane disks) with methanol followed by water.

-

Load the urine sample onto the conditioned cartridge.

-

Wash the cartridge with a low-organic solvent to remove hydrophilic impurities.

-

Elute the analyte and internal standard using a high-organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation :

-

Column : A reverse-phase C18 column is typically used for separation.

-

Mobile Phase : A gradient elution with a binary solvent system is common, for example:

-

Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid) to improve protonation.

-

Solvent B: Acetonitrile or methanol with the same acidic modifier.

-

-

Gradient : A linear gradient from a low to a high percentage of Solvent B is used to elute LTE4 and separate it from other components.

-

-

Mass Spectrometry Detection :

-

Ionization : Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Detection Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte (LTE4) and the internal standard (LTE4-d3).

-

For LTE4 : The precursor ion is the protonated molecule [M+H]+.

-

For LTE4-d3 : The precursor ion is the protonated deuterated molecule [M+H]+.

-

-

Quantification : The concentration of LTE4 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of LTE4 and a constant concentration of the internal standard.

-

Signaling Pathways and Experimental Workflow

Cysteinyl Leukotriene Synthesis and Signaling in AERD

AERD is characterized by a dysregulation of the arachidonic acid metabolic pathway. Inhibition of the COX-1 enzyme by aspirin shunts arachidonic acid towards the 5-lipoxygenase (5-LO) pathway, leading to an overproduction of cysLTs (LTC4, LTD4, and LTE4). These potent inflammatory mediators act on specific receptors, primarily CysLT1R, to elicit bronchoconstriction, mucus secretion, and eosinophilic inflammation.

References

- 1. Urinary Leukotriene E4 as a Biomarker in NSAID-Exacerbated Respiratory Disease (N-ERD): a Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diagnostic Accuracy of Urinary LTE4 Measurement to Predict Aspirin-Exacerbated Respiratory Disease in Patients with Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of Leukotriene E4 in Allergic Rhinitis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure in sensitized individuals. The subsequent IgE-mediated immune response leads to the release of a cascade of inflammatory mediators. Among these, the cysteinyl leukotrienes (CysLTs) — LTC4, LTD4, and their stable metabolite, Leukotriene E4 (LTE4) — have emerged as pivotal players in the pathophysiology of the disease. This technical guide provides an in-depth exploration of the role of LTE4 in allergic rhinitis research, focusing on its signaling pathways, its utility as a biomarker, and the experimental methodologies used to investigate its function.

The Pathophysiological Role of Leukotriene E4

Leukotriene E4 is the final and most stable product of the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1] In the context of allergic rhinitis, CysLTs are synthesized and released by various immune cells, including mast cells, basophils, eosinophils, and macrophages, during both the early and late phases of the allergic reaction.[2] While LTC4 and LTD4 are potent mediators, they are rapidly converted to LTE4.[1]

LTE4 contributes significantly to the clinical manifestations of allergic rhinitis, particularly nasal congestion, by promoting vascular permeability and inflammation.[3] Although it is a weaker agonist of the classical CysLT1 and CysLT2 receptors compared to LTC4 and LTD4, LTE4 has been shown to induce potent responses in human airways, suggesting the involvement of other signaling pathways.[4]

Quantitative Data in Allergic Rhinitis Research

The quantification of LTE4 and the clinical effects of targeting its pathway are crucial for understanding its role in allergic rhinitis and for the development of new therapeutics.

Urinary LTE4 Levels

Urinary LTE4 is a well-established biomarker for systemic CysLT production. Studies have consistently shown elevated levels of urinary LTE4 in patients with allergic rhinitis compared to healthy controls, with levels often correlating with disease severity.

| Study Population | Mean Urinary LTE4 (pg/mg creatinine) | Method of Quantification | Reference |

| Healthy Controls | 50 | LC-MS/MS | |

| Patients with Allergic Rhinitis | Not associated with elevated excretion | LC-MS/MS | |

| SAR patients with mild nasal blockage | Lower than severe blockage group | Enzyme Immunoassay | |

| SAR patients with severe nasal blockage | Significantly higher than mild and control groups | Enzyme Immunoassay |

SAR: Seasonal Allergic Rhinitis

Efficacy of Leukotriene Receptor Antagonists (LTRAs)

Leukotriene receptor antagonists, such as montelukast, have been developed to block the effects of CysLTs. Clinical trials have demonstrated their efficacy in alleviating the symptoms of allergic rhinitis.

| Treatment | Comparison | Outcome Measure | Result | Reference |

| Montelukast | Placebo | Daytime Nasal Symptoms Score (DNSS) | Statistically significant reduction | |

| Montelukast | Placebo | Nighttime Symptoms Score (NSS) | Statistically significant reduction | |

| Montelukast | Placebo | Composite Symptom Score (CSS) | Statistically significant reduction | |

| Montelukast | Loratadine | Daytime Nasal Symptoms Score (DNSS) | No statistical difference | |

| Montelukast + Loratadine | Monotherapy | Composite Symptom Score (CSS) | Statistically significant improvement |

Signaling Pathways of Leukotriene E4

LTE4 exerts its biological effects through interaction with specific G-protein coupled receptors (GPCRs) on the surface of target cells. The primary receptors involved are the CysLT1 receptor and the more recently identified GPR99 (also known as CysLT3R or OXGR1).

CysLT1 Receptor Signaling

Although LTE4 has a lower affinity for the CysLT1 receptor compared to LTD4, it can still elicit signaling, particularly at higher concentrations. The CysLT1 receptor primarily couples to Gq alpha subunit G-proteins.

GPR99 Receptor Signaling

GPR99 has been identified as a high-affinity receptor for LTE4. Its activation is particularly relevant for LTE4-mediated responses in epithelial cells and mast cells. GPR99 can couple to both Gq and Gi G-proteins.

Experimental Protocols in LTE4 Research

A standardized experimental workflow is essential for the reliable investigation of LTE4's role in allergic rhinitis.

Nasal Allergen Challenge

Objective: To induce a localized allergic reaction in the nasal mucosa in a controlled setting.

Protocol:

-

Subject Selection: Recruit subjects with a confirmed diagnosis of allergic rhinitis to a specific allergen.

-

Baseline Measurements: Record baseline nasal symptom scores (e.g., sneezing, itching, rhinorrhea, and nasal congestion) and objective measures like nasal peak inspiratory flow (NPIF).

-

Allergen Administration: Administer the specific allergen extract in increasing concentrations to each nostril using a metered-dose spray pump.

-

Monitoring: Monitor and record symptom scores and objective measures at regular intervals (e.g., 15, 30, 60 minutes, and then hourly) for several hours post-challenge to assess the early- and late-phase responses.

Nasal Lavage Fluid Collection

Objective: To collect nasal secretions for the measurement of inflammatory mediators.

Protocol:

-

Instillation: Instill a known volume (e.g., 5-10 mL) of sterile, pre-warmed normal saline into each nostril.

-

Retention: The subject holds the saline in the nasal cavity for a short period (e.g., 10-20 seconds).

-

Collection: The subject then expels the lavage fluid into a sterile collection container.

-

Processing: The collected fluid is immediately placed on ice and then centrifuged to pellet cells and debris. The supernatant is collected and stored at -80°C until analysis.

Urinary LTE4 Quantification by LC-MS/MS

Objective: To accurately measure the concentration of LTE4 in urine samples.

Protocol:

-

Sample Preparation: A urine aliquot is mixed with an internal standard (e.g., deuterated LTE4).

-

Solid-Phase Extraction (optional but recommended): The sample is passed through a solid-phase extraction cartridge to remove interfering substances and concentrate the analyte.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system to separate LTE4 from other urinary components.

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. LTE4 is identified and quantified based on its specific mass-to-charge ratio and fragmentation pattern.

-

Data Analysis: The concentration of LTE4 is calculated by comparing its peak area to that of the internal standard and is typically normalized to urinary creatinine concentration to account for variations in urine dilution.

Conclusion

Leukotriene E4 is a critical mediator in the inflammatory cascade of allergic rhinitis, contributing significantly to the clinical symptoms of the disease. Its measurement in urine serves as a valuable biomarker for assessing disease activity and the efficacy of therapeutic interventions. A thorough understanding of its signaling pathways through the CysLT1 and GPR99 receptors is essential for the development of novel and more targeted therapies. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate role of LTE4 in allergic rhinitis and to explore new avenues for its therapeutic modulation.

References

- 1. Cysteinyl Leukotrienes in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteinyl leukotrienes: multi-functional mediators in allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nasal blockage and urinary leukotriene E4 concentration in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular and functional aspects of human cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LC-MS/MS Analysis of Leukotriene E4 using Leukotriene E4-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction